N,N-dimethyl-4-(thiomorpholin-4-ylmethyl)aniline
Overview
Description
N,N-dimethyl-4-(thiomorpholin-4-ylmethyl)aniline: is an organic compound that features a thiomorpholine ring attached to a dimethylamino group via a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(thiomorpholin-4-ylmethyl)aniline typically involves the reaction of 4-chloromethyl-N,N-dimethylaniline with thiomorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiomorpholine displaces the chlorine atom to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, the process involves:
Reactants: 4-chloromethyl-N,N-dimethylaniline and thiomorpholine.
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Typically conducted at elevated temperatures to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-4-(thiomorpholin-4-ylmethyl)aniline can undergo oxidation reactions, where the sulfur atom in the thiomorpholine ring is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the benzene ring.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the dimethylamino group directs the incoming electrophile to the para position relative to itself.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Modified aniline derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N,N-dimethyl-4-(thiomorpholin-4-ylmethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Medicine: Research has explored its use in the development of anticancer agents, where derivatives of this compound have shown cytostatic activity against certain cancer cell lines.
Industry: In the materials science field, the compound is investigated for its potential use in the development of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-(thiomorpholin-4-ylmethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiomorpholine ring and dimethylamino group play crucial roles in binding to these targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
- N,N-dimethyl-4-(thiomorpholin-3-yl)aniline
- 4-(Thiomorpholin-4-ylmethyl)aniline
Comparison: N,N-dimethyl-4-(thiomorpholin-4-ylmethyl)aniline is unique due to the specific positioning of the thiomorpholine ring and the dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds may have different substitution patterns or functional groups, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
N,N-dimethyl-4-(thiomorpholin-4-ylmethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-14(2)13-5-3-12(4-6-13)11-15-7-9-16-10-8-15/h3-6H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMFFSNCBGYUGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCSCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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